Silanediol, dicyclopentyl-
Overview
Description
Silanediol, dicyclopentyl- is a chemical compound with the molecular formula C10H20O2Si . It is a type of silanediol, which are compounds that have intrigued chemists for years due to their unique properties .
Molecular Structure Analysis
The Silanediol, dicyclopentyl- molecule contains a total of 34 bonds. There are 14 non-H bonds, 2 rotatable bonds, 2 five-membered rings, and 2 hydroxyl groups . The structure of the silanediol bound to the active site of thermolysin was found to have a conformation very similar to that of a corresponding phosphonamidate inhibitor .Chemical Reactions Analysis
Silanediols have been found to be an effective functional group for the design of active-site-directed protease inhibitors, including aspartic (HIV protease) and metallo (ACE and thermolysin) proteases . They achieve their action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine .Scientific Research Applications
1. Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols
- Summary of Application : This research focuses on the organocatalytic synthesis of Si-stereogenic compounds via desymmetrization of a prochiral silanediol with a chiral imidazole-containing catalyst .
- Methods of Application : The method involves a metal-free silylation process that yields high enantioselectivity (up to 98:2) for various silanediol and silyl chloride substrate combinations .
- Results or Outcomes : The process results in products with potential for further elaboration. NMR and X-ray studies reveal insight into the H-bonding interactions between the imidazole organocatalyst and the silanediol .
2. Silanediols: A New Class of Hydrogen Bond Donor Catalysts
- Summary of Application : This research introduces silanediols as a new class of hydrogen bond donor catalysts .
- Methods of Application : The research involves the preparation of silanediol and its application as a catalyst in various chemical reactions .
- Results or Outcomes : The results of this research could potentially expand the applications of silanediols in synthetic chemistry .
3. Organocatalytic Enantioselective Vinylogous Mukaiyama-Type Reactions
- Summary of Application : This research focuses on the use of silyldienolates in organocatalytic enantioselective vinylogous Mukaiyama-type reactions .
- Methods of Application : The method involves the use of silyldienolates in asymmetric vinylogous C–C bond formations .
- Results or Outcomes : The results of this research could potentially expand the applications of silyldienolates in synthetic chemistry .
4. Functional and Reactive Silicone Polymers
- Summary of Application : This research focuses on the synthetic strategies for the preparation of traditional and functional silicones .
- Methods of Application : The method involves the preparation of functionalized silica nanoparticles and their attractive applications that have been extensively highlighted .
- Results or Outcomes : The results of this research could potentially expand the applications of functionalized silica nanoparticles in various industries .
5. Silanediol Catalysts
- Summary of Application : This research introduces silanediols as catalysts .
- Methods of Application : The research involves the preparation of silanediol and its application as a catalyst in various chemical reactions .
- Results or Outcomes : The results of this research could potentially expand the applications of silanediols in synthetic chemistry .
Future Directions
Silanediols have joined the ranks of metal-free alternatives for catalyzing addition reactions . They have the potential to match the hydrogen-bonding abilities of urea, thiourea, and guanidinium organocatalysts that mimic the activating properties of amino acids in peptides and enzymes . This suggests that chemists should consider silanediols when looking for low-cost, low-toxicity, air-stable replacements for transition-metal catalysts .
properties
IUPAC Name |
dicyclopentyl(dihydroxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJXDUBNUSNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601167 | |
Record name | Dicyclopentylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silanediol, dicyclopentyl- | |
CAS RN |
211495-85-1 | |
Record name | Dicyclopentylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclopentylsilanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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